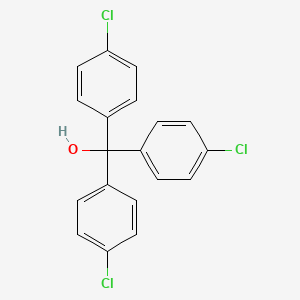

Tris(4-chlorophenyl)methanol

Overview

Description

Tris(4-chlorophenyl)methanol is an organochlorine compound that has garnered attention due to its environmental persistence and potential biological effects. It is structurally characterized by a central methanol group bonded to three 4-chlorophenyl groups. This compound is often found as a contaminant in the environment, particularly in areas with historical usage of organochlorine pesticides like dichlorodiphenyltrichloroethane (DDT) .

Mechanism of Action

Target of Action

Tris(4-chlorophenyl)methanol (TCPMOH) is an anthropogenic environmental contaminant believed to be a manufacturing byproduct of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) Studies have shown that it disrupts pancreatic development and early embryonic glucoregulatory networks .

Mode of Action

It has been observed to disrupt pancreatic organogenesis and gene expression in zebrafish embryos . This suggests that TCPMOH may interact with its targets, leading to changes in gene expression and developmental processes.

Biochemical Pathways

TCPMOH has been found to affect several biochemical pathways. In zebrafish embryos, it was observed to downregulate processes including retinol metabolism, circadian rhythm, and steroid biosynthesis . These disruptions can lead to downstream effects such as impaired growth and development .

Pharmacokinetics

It is known to be persistent and bioaccumulative in the environment . It has been detected in human breast milk and adipose tissues , suggesting that it can be absorbed and distributed within the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TCPMOH and their impact on its bioavailability.

Result of Action

The result of TCPMOH’s action is primarily seen in its disruptive effects on development. In zebrafish embryos, exposure to TCPMOH led to a reduction in islet and total pancreas area . This indicates that TCPMOH can have significant molecular and cellular effects, impairing normal growth and development.

Action Environment

TCPMOH is an environmental contaminant, and its action can be influenced by various environmental factors. It is persistent and bioaccumulative, meaning it can remain in the environment for long periods and build up in organisms over time . Its effects can also be influenced by factors such as the concentration of the compound in the environment and the duration of exposure .

Biochemical Analysis

Biochemical Properties

Tris(4-chlorophenyl)methanol plays a significant role in biochemical reactions, particularly as a potent competitive inhibitor of human and rodent androgen receptors . This interaction occurs at concentrations within an order of magnitude as that reported in human tissues. The compound’s ability to inhibit androgen receptors suggests it may interfere with hormone signaling pathways, potentially leading to various physiological effects.

Cellular Effects

This compound has been shown to disrupt pancreatic organogenesis and gene expression in zebrafish embryos . Exposure to this compound resulted in a reduction of islet and total pancreas area by 20.8% and 13%, respectively. Additionally, this compound has been found to downregulate processes such as retinol metabolism, circadian rhythm, and steroid biosynthesis . These findings indicate that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with androgen receptors, leading to competitive inhibition . This inhibition can alter the normal function of these receptors, affecting hormone signaling and potentially leading to changes in gene expression. Additionally, this compound has been shown to downregulate various metabolic pathways, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in zebrafish embryos, daily exposure to this compound resulted in significant changes in pancreatic development and gene expression over a period of several days . These findings suggest that the temporal effects of this compound are critical to understanding its overall impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish embryos, exposure to 50 nM of the compound led to significant reductions in pancreatic growth and gene expression . Higher doses may result in more pronounced effects, including potential toxic or adverse effects. Understanding the dosage effects of this compound is essential for assessing its safety and potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including retinol metabolism, circadian rhythm, and steroid biosynthesis . The compound’s interaction with these pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function. Additionally, this compound’s ability to inhibit androgen receptors suggests it may also impact hormone metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)methanol can be synthesized through the reaction of 4-chlorobenzophenone with chlorobenzene in the presence of a strong base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: it is known to be a byproduct in the manufacturing processes of certain organochlorine pesticides .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tris(4-chlorophenyl)methane.

Reduction: Reduction reactions can convert it back to its corresponding alcohol form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products:

Oxidation: Tris(4-chlorophenyl)methane.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Tris(4-chlorophenyl)methanol has been studied extensively in scientific research due to its environmental and biological impacts. Some key applications include:

Environmental Studies: It is used as a marker for studying the persistence and bioaccumulation of organochlorine compounds in the environment.

Toxicology: Research has focused on its effects on pancreatic development and gene expression in model organisms like zebrafish.

Endocrine Disruption: Studies have investigated its potential role in disrupting endocrine functions, particularly insulin signaling and glucoregulation .

Comparison with Similar Compounds

Tris(4-chlorophenyl)methanol is often compared with similar organochlorine compounds such as:

Tris(4-chlorophenyl)methane: Both compounds share similar structural features and environmental persistence. this compound is more biologically active in disrupting developmental processes.

Dichlorodiphenyltrichloroethane (DDT): While DDT is a well-known pesticide, this compound is a byproduct of its production. Both compounds exhibit similar persistence and bioaccumulation properties.

Polychlorinated Biphenyls (PCBs): These compounds also share similar environmental and biological characteristics, including persistence and potential for endocrine disruption .

Biological Activity

Tris(4-chlorophenyl)methanol (TCPMOH) is an environmental contaminant with significant biological activity, particularly concerning its effects on endocrine systems and developmental processes. This article synthesizes current research findings related to the biological effects of TCPMOH, including its impact on gene expression, reproductive health, and developmental toxicity.

TCPMOH is structurally related to various endocrine-disrupting chemicals, notably pesticides like DDT. It has been detected in various environmental matrices, including fish and marine mammals, indicating its persistence and bioaccumulation potential. Studies have shown TCPMOH levels in fish ranging from 4.1 to 37 ng/g lipids, highlighting its widespread presence in aquatic ecosystems .

Biological Effects

1. Developmental Toxicity:

Research indicates that TCPMOH disrupts pancreatic organogenesis in zebrafish embryos. In a study where embryos were exposed to 50 nM TCPMOH, significant reductions in islet and total pancreas area were observed—by 20.8% and 13%, respectively—compared to controls . This disruption was linked to altered gene expression patterns, with RNA sequencing revealing significant changes in 547 genes, affecting pathways related to metabolism and development .

2. Endocrine Disruption:

TCPMOH exhibits properties akin to endocrine disruptors. In male Sprague Dawley rats, dietary exposure to TCPMOH resulted in alterations in serum hormone levels, specifically follicle-stimulating hormone (FSH), suggesting potential reproductive toxicity . The compound has been associated with the upregulation of cytochrome P450 enzymes, indicating a xenobiotic response that could interfere with normal hormonal functions .

3. Gene Expression Modulation:

The transcriptomic analysis of zebrafish exposed to TCPMOH highlighted both upregulated and downregulated genes involved in critical biological pathways. Notably, processes such as retinol metabolism and steroid biosynthesis were downregulated, while genetic information processing pathways were upregulated . These findings suggest that TCPMOH may interfere with normal cellular functions at a molecular level.

Case Studies

Case Study 1: Zebrafish Embryos

A study conducted by Cho et al. (2022) demonstrated that exposure to TCPMOH during critical developmental windows led to morphological deformities and increased mortality rates among zebrafish embryos . The study utilized microscopy and RNA sequencing to assess the impacts on pancreatic development.

Case Study 2: Rat Reproductive Health

In a controlled feeding trial with male rats, TCPMOH was administered at varying concentrations over 28 days. Results indicated dose-dependent effects on reproductive hormone levels, raising concerns about its potential as a reproductive toxicant .

Data Tables

| Study | Organism | Exposure Concentration | Observed Effects | Key Findings |

|---|---|---|---|---|

| Cho et al. (2022) | Zebrafish | 50 nM | Reduced pancreas area | Significant gene expression changes |

| Poon et al. (1997) | Rats | 1-100 ppm | Altered FSH levels | Induction of cytochrome P450 enzymes |

Properties

IUPAC Name |

tris(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFKTJMHOWDJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184187 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-80-8 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trichlorotrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.